Product packaging for 4,6-Dichlorobenzo[d][1,3]dioxole(Cat. No.:)

4,6-Dichlorobenzo[d][1,3]dioxole

Cat. No.: B13708394
M. Wt: 191.01 g/mol
InChI Key: OCLFGYRJXMSRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichlorobenzo[d][1,3]dioxole is a chlorinated derivative of benzo[d][1,3]dioxole. This compound features a benzene ring fused to a 1,3-dioxole ring, with chlorine atoms at the 4 and 6 positions, which makes it a valuable and versatile building block in organic synthesis . The electron-rich nature of the benzodioxole system, combined with the reactivity of the chlorine substituents, allows researchers to functionalize the molecule for various applications . It is primarily used as a key synthetic intermediate in the development of more complex molecules for pharmaceutical and agrochemical research . For instance, structurally similar dichlorobenzodioxoles are utilized in synthesizing active ingredients such as the fungicide Fludioxonil, demonstrating the importance of this scaffold in creating biologically active compounds . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2O2 B13708394 4,6-Dichlorobenzo[d][1,3]dioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

IUPAC Name

4,6-dichloro-1,3-benzodioxole

InChI

InChI=1S/C7H4Cl2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2

InChI Key

OCLFGYRJXMSRSN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dichlorobenzo D 1,3 Dioxole

Exploration of Precursor Architectures and Synthetic Pathways

The construction of the 4,6-dichlorobenzo[d] google.comnih.govdioxole molecule can be approached from two primary strategic directions: building the dichlorinated aromatic ring first and then forming the dioxole ring, or performing electrophilic substitution on a pre-existing benzodioxole core.

Ring Closure Strategies from Substituted Catechol Derivatives

One of the most fundamental and widely employed methods for the synthesis of benzo[d] google.comnih.govdioxole derivatives involves the condensation of a catechol with a suitable methyleneating agent. To obtain the 4,6-dichloro-substituted target molecule, this strategy necessitates starting with a correspondingly substituted catechol precursor, namely 3,5-dichlorocatechol.

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the catechol onto an electrophilic methylene (B1212753) source, such as dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂), in the presence of a base. The base, typically a strong one like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the catechol to form the more nucleophilic catechoxide dianion. This is followed by a Williamson ether synthesis-type reaction to form the dioxole ring.

PrecursorReagentBaseSolventConditionsProduct
3,5-DichlorocatecholDichloromethaneNaOHDMSOHeat4,6-Dichlorobenzo[d] google.comnih.govdioxole
3,5-DichlorocatecholDiiodomethaneK₂CO₃DMFHeat4,6-Dichlorobenzo[d] google.comnih.govdioxole

Direct Halogenation Protocols of Benzodioxole Cores

An alternative and more direct approach to 4,6-dichlorobenzo[d] google.comnih.govdioxole is the electrophilic chlorination of the parent benzo[d] google.comnih.govdioxole. The benzodioxole ring system is activated towards electrophilic aromatic substitution, and the ether-like oxygen atoms direct incoming electrophiles to the ortho and para positions. In the case of 1,3-benzodioxole (B145889), the available positions for substitution are 4, 5, 6, and 7.

Achieving selective dichlorination at the 4 and 6 positions requires careful control of the reaction conditions, including the choice of chlorinating agent and the use of catalysts. Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). A recent patent discloses a method for the chlorination of a 1,3-benzodioxole derivative using sulfuryl chloride, highlighting the industrial relevance of this approach. epo.org The reaction often requires a catalyst to enhance the rate and selectivity of the chlorination.

Modern and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical synthesis. This trend extends to the preparation of halogenated aromatic compounds like 4,6-dichlorobenzo[d] google.comnih.govdioxole.

Catalytic Chlorination Techniques for Selective Dichlorination

To improve the selectivity and efficiency of the direct chlorination of the benzodioxole core, various catalytic systems can be employed. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can be used to polarize the Cl-Cl bond in molecular chlorine or to activate other chlorinating agents, thereby increasing their electrophilicity. However, these catalysts are often required in stoichiometric amounts and can generate significant waste.

More modern approaches focus on the use of solid acid catalysts, such as zeolites. These materials can offer shape selectivity, potentially favoring the formation of the 4,6-dichloro isomer due to the spatial constraints of their porous structures. The use of such heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration.

Green Chemistry Principles Applied to 4,6-Dichlorobenzo[d]google.comnih.govdioxole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of 4,6-dichlorobenzo[d] google.comnih.govdioxole, this can be achieved in several ways:

Atom Economy: Choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. Direct chlorination is generally more atom-economical than a multi-step synthesis involving a pre-functionalized catechol.

Use of Safer Solvents: Replacing hazardous chlorinated solvents like dichloromethane and chloroform (B151607) with more environmentally benign alternatives such as water, ethanol, or in some cases, performing the reaction under solvent-free conditions.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The development of recyclable catalysts is a key area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Research into greener halogenation methods explores the use of oxidizing agents like hydrogen peroxide in combination with a halide source, which can generate the halogenating species in situ, avoiding the handling of hazardous elemental halogens.

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful synthesis of 4,6-dichlorobenzo[d] google.comnih.govdioxole, particularly on an industrial scale, hinges on the careful optimization of reaction parameters. Key variables that need to be controlled include:

Temperature: The reaction temperature can significantly influence the rate and selectivity of the chlorination. Higher temperatures may lead to over-chlorination or the formation of undesired isomers.

Reaction Time: Monitoring the reaction progress is crucial to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Molar Ratios of Reactants: The stoichiometry of the chlorinating agent to the benzodioxole substrate must be precisely controlled to achieve the desired level of dichlorination. An excess of the chlorinating agent will likely lead to the formation of tri- and tetrachlorinated products.

Catalyst Loading and Type: The choice and amount of catalyst can dramatically affect the reaction outcome. Optimization studies are necessary to identify the most effective catalyst system for a given transformation.

For process scale-up, factors such as heat transfer, mixing efficiency, and the safe handling of corrosive and toxic reagents become paramount. The choice of reactor design and material is also a critical consideration. The patent literature often provides valuable insights into scalable and robust procedures for the synthesis of such compounds, with a focus on achieving high yields and purity. epo.org

ParameterInfluence on SynthesisOptimization Goal
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.Identify the optimal temperature for maximizing the yield of the desired isomer while minimizing byproducts.
Reactant Molar RatioControls the degree of chlorination.Achieve dichlorination without significant formation of mono- or trichlorinated products.
CatalystInfluences reaction rate and regioselectivity.Select a catalyst that provides high selectivity for the 4,6-dichloro isomer and can be easily separated and potentially recycled.
SolventAffects solubility of reactants and can influence reaction pathways.Choose a solvent that is safe, environmentally friendly, and allows for efficient reaction and product isolation.

Chromatographic and Non-Chromatographic Purification Strategies for Synthetic Intermediates

The synthesis of 4,6-Dichlorobenzo[d] sielc.commt.comdioxole necessitates a high degree of purity in its synthetic intermediates to ensure the desired product is obtained with a high yield and to prevent the formation of unwanted side products. The primary synthetic intermediate of concern is 4,5-dichlorocatechol (B118185), which is formed from the chlorination of catechol or other precursors. The purification of this key intermediate, as well as the final product, can be achieved through a combination of non-chromatographic and chromatographic techniques.

Non-Chromatographic Purification Strategies

Non-chromatographic methods are often the first line of approach for the bulk purification of intermediates due to their cost-effectiveness and scalability. These methods rely on the differing physical properties of the components in a mixture, such as solubility and boiling point.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like 4,5-dichlorocatechol. libretexts.orgyoutube.com The principle of this method is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. mt.com An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature. youtube.comyoutube.com For catechols and their chlorinated derivatives, various organic solvents can be employed.

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent to form a saturated solution. youtube.com Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of a crystalline lattice of the pure compound, while the more soluble impurities remain in the mother liquor. libretexts.orgyoutube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. youtube.com

Table 1: Solvents for Recrystallization of Catechol and its Derivatives

SolventApplication Notes
TolueneEffective for the recrystallization of catechol, yielding colorless plates. orgsyn.org
Benzene (B151609)Can be used for leaching crude 3,5-dichloro-2-aminobenzoic acid. orgsyn.org
Petroleum EtherUsed for the recrystallization of 2,6-dichlorophenol. orgsyn.org
WaterCan be used in conjunction with organic solvents or for washing. orgsyn.org

This table is generated based on available data for related compounds and general principles of recrystallization.

Distillation

Distillation is a suitable method for purifying liquid intermediates or for removing volatile solvents from a reaction mixture containing a solid product. For instance, if the synthesis of 4,6-Dichlorobenzo[d] sielc.commt.comdioxole results in a crude product dissolved in a high-boiling solvent, vacuum distillation can be employed to remove the solvent and isolate the crude solid. Similarly, if any of the starting materials or byproducts are liquids with sufficiently different boiling points, fractional distillation could be a viable separation technique. In the context of related compounds, distillation has been used to purify crude catechol under reduced pressure. orgsyn.org

Chromatographic Purification Strategies

Chromatographic techniques offer a higher degree of separation and are invaluable for removing impurities with similar physical properties to the desired compound. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a versatile and widely used method for the purification of organic compounds in a laboratory setting. youtube.com A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, which serves as the stationary phase. youtube.com The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. khanacademy.org The separation occurs as the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. youtube.com Less polar compounds generally elute first, while more polar compounds are retained longer on the polar silica gel. youtube.com

For the purification of intermediates in the synthesis of 4,6-Dichlorobenzo[d] sielc.commt.comdioxole, a slurry of silica gel in a non-polar solvent like hexane (B92381) could be used to pack the column. The crude product, dissolved in a minimum amount of a suitable solvent, would then be loaded. Elution would typically start with a non-polar solvent, and the polarity of the mobile phase would be gradually increased by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. For instance, in the synthesis of related benzodioxole derivatives, column chromatography using a mixture of ethyl acetate and hexane has been successfully employed. ias.ac.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and sensitivity. It is particularly useful for the analysis of complex mixtures and for the isolation of highly pure compounds. A specific HPLC method has been described for the analysis of 4,5-dichlorocatechol. sielc.com This method can be adapted for the purification of this key intermediate on a preparative scale.

Table 2: HPLC Parameters for the Analysis of 4,5-Dichlorocatechol

ParameterSpecification
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier
Detector UV or Mass Spectrometry (MS)
Note For MS compatibility, formic acid should be used instead of phosphoric acid. sielc.com

This table is based on a documented analytical method for 4,5-dichlorocatechol and can be scaled for preparative applications. sielc.com

By employing a strategic combination of these non-chromatographic and chromatographic techniques, the synthetic intermediates of 4,6-Dichlorobenzo[d] sielc.commt.comdioxole can be effectively purified, paving the way for a successful synthesis of the final product.

Comprehensive Structural Elucidation and Conformational Analysis of 4,6 Dichlorobenzo D 1,3 Dioxole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,6-Dichlorobenzo[d]dioxole in solution. Through a combination of one-dimensional and multi-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing insights into the electronic environment of each nucleus and the connectivity between atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum would be expected to show a correlation between the two aromatic protons, H-5 and H-7. This would appear as a cross-peak, confirming their scalar coupling and spatial proximity on the benzene (B151609) ring. The absence of other aromatic correlations would confirm the disubstitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the aromatic carbons C-5 and C-7 by correlating them to their attached protons, H-5 and H-7. Similarly, the methylene (B1212753) protons of the dioxole ring would show a correlation to the C-2 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for establishing the connectivity across multiple bonds, typically two or three bonds away. Key expected correlations for 4,6-Dichlorobenzo[d]dioxole would include:

The aromatic proton H-5 showing correlations to the chlorinated carbon C-4 and C-6, as well as to the quaternary carbon C-7a.

The aromatic proton H-7 showing correlations to the chlorinated carbon C-6, the quaternary carbon C-3a, and C-5.

The methylene protons of the dioxole ring showing correlations to the quaternary carbons C-3a and C-7a.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of nuclei. For a planar molecule like 4,6-Dichlorobenzo[d]dioxole, NOESY would primarily confirm the through-space interactions between adjacent protons, such as H-5 and H-7, and between the aromatic protons and the methylene protons of the dioxole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Dichlorobenzo[d]dioxole in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-5 7.10 - 7.30 -
H-7 7.10 - 7.30 -
-OCH₂O- 6.00 - 6.15 -
C-2 - 102.0 - 103.0
C-3a - 147.0 - 148.0
C-4 - 125.0 - 127.0
C-5 - 110.0 - 112.0
C-6 - 125.0 - 127.0
C-7 - 110.0 - 112.0

Note: The predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Solid-State NMR Investigations for Polymorphic Forms and Crystal Structures

Solid-state NMR (ssNMR) would be a valuable technique for studying the structure of 4,6-Dichlorobenzo[d]dioxole in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the crystal lattice. This can be used to identify the presence of different polymorphic forms, which are different crystal structures of the same compound. Each polymorph would exhibit a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of 4,6-Dichlorobenzo[d]dioxole would provide a wealth of information about its molecular geometry, bond lengths, bond angles, and how the molecules are arranged in the crystal lattice.

Detailed Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The X-ray crystal structure of 4,6-Dichlorobenzo[d]dioxole is expected to reveal a largely planar benzodioxole ring system. The dioxole ring itself is likely to adopt a slight envelope or twisted conformation. The bond lengths and angles would be influenced by the electronic effects of the chlorine substituents and the dioxole ring. For instance, the C-Cl bonds are expected to have a length of approximately 1.73-1.75 Å. The internal bond angles of the benzene ring may show slight distortions from the ideal 120° due to the fused dioxole ring and the steric and electronic influence of the chlorine atoms.

Table 2: Predicted Bond Lengths and Bond Angles for 4,6-Dichlorobenzo[d]dioxole from X-ray Diffraction

Bond/Angle Predicted Value
C-Cl Bond Length 1.73 - 1.75 Å
C-O Bond Length (dioxole) 1.37 - 1.40 Å
C-C Bond Length (aromatic) 1.38 - 1.41 Å
O-C-O Angle (dioxole) 104° - 106°

Crystallographic Packing and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in the crystal, or crystal packing, would be governed by various intermolecular forces. In the case of 4,6-Dichlorobenzo[d]dioxole, weak hydrogen bonds involving the aromatic and methylene protons are possible. More significantly, the presence of chlorine atoms raises the possibility of halogen bonding. This is a non-covalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as an oxygen atom of the dioxole ring or the π-system of the benzene ring. These interactions can play a crucial role in directing the self-assembly of the molecules into a specific crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of the chemical bonds. Both FT-IR and Raman spectroscopy would offer complementary information for the structural characterization of 4,6-Dichlorobenzo[d]dioxole.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

C-H stretching vibrations of the aromatic ring around 3050-3100 cm⁻¹.

Asymmetric and symmetric C-H stretching of the methylene group in the dioxole ring around 2900-3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

Strong C-O-C stretching vibrations of the dioxole ring, typically appearing as prominent bands between 1000 and 1300 cm⁻¹.

The C-Cl stretching vibrations would be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong Raman signals. The C-Cl stretching vibrations are also typically Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4,6-Dichlorobenzo[d]dioxole

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100 3050 - 3100
Methylene C-H Stretch 2900 - 3000 2900 - 3000
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-O-C Asymmetric Stretch 1220 - 1260 Weak/Inactive
C-O-C Symmetric Stretch 1030 - 1050 Weak/Inactive

Assignment of Characteristic Vibrational Modes of the Dioxole Ring and Halogen Substituents

The vibrational spectrum of 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole provides a detailed fingerprint of its molecular structure. Through infrared (IR) and Raman spectroscopy, the characteristic vibrational modes of the dioxole ring and the carbon-halogen bonds can be assigned. Analysis of related molecules, such as 5-nitro-1,3-benzodioxole (B1580859) and other halogenated aromatics, allows for a precise assignment of these modes. orientjchem.orgspectroscopyonline.com

The dioxole ring exhibits several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-O-C group are typically found in the 1250-1000 cm⁻¹ region. orientjchem.org For the methylene (-CH₂-) group within the dioxole ring, characteristic stretching, scissoring, wagging, and twisting modes are expected. The asymmetric (νₐₛ) and symmetric (νₛ) C-H stretching vibrations of the methylene group typically appear in the 3000-2870 cm⁻¹ range. orientjchem.orgmdpi.com The scissoring deformation is anticipated near 1485 cm⁻¹, while wagging and twisting modes are found at lower wavenumbers. orientjchem.org

A summary of the assigned characteristic vibrational modes for 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole is presented in the table below.

Vibrational ModeAssignmentExpected Wavenumber (cm⁻¹)Spectroscopic Activity
Aromatic C-H Stretchν(C-H)3100-3000IR, Raman
Methylene C-H Stretchνₐₛ(CH₂) / νₛ(CH₂)3000-2870IR, Raman
Aromatic C=C Stretchν(C=C)1600-1450IR, Raman
Methylene Scissoringδ(CH₂)~1485IR, Raman
C-O-C Asymmetric Stretchνₐₛ(C-O-C)1250-1150IR (strong)
C-O-C Symmetric Stretchνₛ(C-O-C)1050-1000IR, Raman
C-Cl Stretchν(C-Cl)800-600IR (strong), Raman
Dioxole Ring DeformationRing Puckering/Breathing< 600IR, Raman

Spectroscopic Signatures Correlating to Molecular Symmetry and Electronic Effects

The spectroscopic properties of 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole are directly influenced by its molecular symmetry and the electronic effects imposed by the substituents. Assuming the molecule is planar, it would belong to the C₂ᵥ point group. This symmetry has significant consequences for its vibrational spectra, dictating which modes are active in IR and Raman spectroscopy according to selection rules. In C₂ᵥ symmetry, vibrations can belong to A₁, A₂, B₁, or B₂ symmetry species. All of these are Raman active, while modes of A₁, B₁, and B₂ symmetry are also IR active. A₂ modes are IR inactive. This can lead to differences in the observed bands between the two types of spectra, aiding in the definitive assignment of vibrational modes.

The two chlorine atoms exert strong electronic effects on the benzodioxole framework. As highly electronegative atoms, they induce a significant electron-withdrawing inductive effect (-I). This effect alters the electron density distribution across the aromatic ring and the dioxole moiety, which in turn modifies the force constants of various bonds. For instance, the withdrawal of electron density can strengthen adjacent C-C bonds within the ring and slightly alter the C-O bond characteristics, leading to shifts in their corresponding stretching frequencies compared to the unsubstituted benzodioxole.

Furthermore, the chlorine atoms, possessing lone pairs of electrons, can participate in a weaker, opposing resonance effect (+R), donating electron density into the π-system of the benzene ring. The interplay between the dominant inductive withdrawal and the weaker resonance donation fine-tunes the electronic environment and, consequently, the spectroscopic signatures. These electronic perturbations can influence not only vibrational frequencies but also the intensity of absorption bands. For example, the polarization of the C-Cl bonds leads to a large dipole moment change during their stretching vibration, resulting in a characteristically strong absorption in the IR spectrum. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole and elucidating its fragmentation pathways under electron ionization (EI). The presence of two chlorine atoms gives rise to a highly characteristic isotopic pattern for the molecular ion (M⁺˙) and its chlorine-containing fragments. researchgate.net Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole is expected to proceed through several key pathways initiated by the ionization of the molecule. Common fragmentation mechanisms for related aromatic ethers and halogenated compounds involve the loss of substituents and cleavage of the ring systems. researchgate.netyoutube.com

A plausible fragmentation pathway begins with the molecular ion (m/z 190). Subsequent fragmentation steps may include:

Loss of a chlorine radical (•Cl): This results in a fragment ion at m/z 155.

Loss of carbon monoxide (CO): Ejection of CO from the dioxole ring is a common pathway for such structures, leading to a fragment ion. For example, loss of CO from the m/z 155 fragment would yield a species at m/z 127.

Loss of a formyl radical (•CHO): Cleavage within the dioxole ring can lead to the loss of a formyl radical, resulting in a fragment at m/z 161.

Retro-Diels-Alder (RDA)-type cleavage: The dioxole ring might undergo cleavage to lose formaldehyde (B43269) (CH₂O), yielding a dichlorinated benzofuran-type radical cation.

The table below outlines the predicted major fragments and their characteristic isotopic patterns.

Ion DescriptionProposed Structure / FormulaTheoretical m/z (for ³⁵Cl)Expected Isotopic Pattern (Relative Intensity)
Molecular Ion[C₇H₄Cl₂O₂]⁺˙189.9591M:M+2:M+4 (9:6:1)
Loss of •Cl[C₇H₄ClO₂]⁺155.0005M:M+2 (3:1)
Loss of CO from [M-Cl]⁺[C₆H₄ClO]⁺127.0053M:M+2 (3:1)
Loss of •CHO[C₆H₃Cl₂O]⁺160.9537M:M+2:M+4 (9:6:1)
Loss of HCl from [M]⁺˙[C₇H₃ClO₂]⁺˙153.9821M:M+2 (3:1)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole. The spectrum is dominated by absorptions arising from π → π* transitions within the aromatic benzene ring, which are modified by the presence of the fused dioxole ring and the chlorine substituents.

The benzene ring itself exhibits characteristic absorption bands. These are often referred to as the E₂-band (around 204 nm) and the B-band (around 255 nm). The fusion of the dioxole ring and the addition of chlorine atoms act as auxochromes, causing shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these primary absorption bands. science-softcon.de

The dioxole ring, acting as a substituent, typically causes a bathochromic (red) shift in the B-band of benzene due to the extension of the conjugated system by the oxygen lone pairs. The two chlorine atoms also influence the spectrum. Their electron-withdrawing inductive effect and electron-donating resonance effect can lead to complex shifts. Generally, halogen substituents on a benzene ring result in a bathochromic shift of the primary absorption bands.

Therefore, 4,6-Dichlorobenzo[d] researchgate.netnsf.govdioxole is expected to show two main absorption bands in the UV region, corresponding to the modified E₂ and B bands of the benzene chromophore. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms, are also possible but are generally much weaker in intensity and may be obscured by the stronger π → π* absorptions.

Predicted λₘₐₓ (nm)Transition TypeChromophore
~210-230π → πBenzene Ring (E₂-band)
~280-300π → πBenzene Ring (B-band)

These predicted values are based on the analysis of similar substituted benzene and benzodioxole derivatives. researchgate.netresearchgate.net The exact absorption maxima and molar absorptivity would require experimental measurement.

Reactivity Profiles and Derivatization Chemistry of 4,6 Dichlorobenzo D 1,3 Dioxole

Electrophilic Aromatic Substitution Reactions on the Benzodioxole System

Regioselectivity and Reaction Mechanisms

Electrophilic aromatic substitution on the 4,6-Dichlorobenzo[d] wikipedia.orgwiley-vch.dedioxole ring is governed by the combined directing effects of its substituents. The benzodioxole moiety is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atoms. libretexts.orgyoutube.com Conversely, the chlorine atoms are deactivating groups, yet they also direct incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com

In this specific molecule, the positions ortho and para to the dioxole group are C-5 and C-7. However, the C-5 position is sterically hindered by the adjacent chlorine at C-6. The primary sites for electrophilic attack are the C-5 and C-7 positions, which are not occupied by chlorine atoms. The electronic environment of the aromatic ring is influenced by the electron-donating character of the dioxole group and the inductive electron-withdrawing effect of the chlorine atoms. youtube.com The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the regiochemical outcome. For activators like the dioxole group, resonance structures that place a positive charge on the oxygen-adjacent carbon are particularly stable, favoring ortho and para substitution. libretexts.orgyoutube.com Given the substitution pattern, electrophilic attack is anticipated to preferentially occur at the C-5 or C-7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions at Chlorine Centers

The chlorine atoms on the benzodioxole ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.govnih.gov This reactivity is significantly enhanced in modern organic synthesis through the use of transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides like 4,6-Dichlorobenzo[d] wikipedia.orgwiley-vch.dedioxole. youtube.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com It is a versatile method for creating new aryl-aryl or aryl-alkenyl bonds. wikipedia.org The reaction's efficiency can be influenced by the choice of ligands, base, and solvent system. yonedalabs.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is stereoselective, often yielding the trans product. organic-chemistry.org The catalyst system can vary, with common examples including Pd(OAc)₂ with phosphine (B1218219) ligands. wikipedia.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. libretexts.org Copper-free versions of this reaction have also been developed. nih.gov

Stille Reaction: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage is the stability and commercial availability of many organostannane reagents, though their toxicity is a significant drawback. wikipedia.org The reaction is catalyzed by a palladium complex and can be accelerated by additives like copper(I) salts. organic-chemistry.orgharvard.edu

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, K₃PO₄Biaryl
HeckAlkenePd(OAc)₂/PPh₃Et₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, PiperidineArylalkyne
StilleAr-Sn(Alkyl)₃Pd(PPh₃)₄Not always requiredBiaryl

Substitution with Heteroatom Nucleophiles (e.g., Amination, Thiolation)

The chlorine atoms can be displaced by various heteroatom nucleophiles. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for forming carbon-nitrogen bonds. Similarly, thiolation can be achieved to introduce sulfur-containing functional groups. These nucleophilic aromatic substitution (SNAr) reactions are often regioselective, with one chlorine atom potentially being more reactive than the other, especially if there are other directing groups on the ring. nih.govmdpi.com For instance, in related dichloro-nitro-substituted systems, the chlorine atom at the C4 position shows higher reactivity towards nucleophilic attack by amines due to electronic factors. mdpi.com The reaction with thiols can proceed smoothly in the presence of a base like potassium carbonate. bohrium.com

Metalation Strategies for Enhanced Functionalization (e.g., Directed Ortho-Metalation)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. baranlab.org

For 4,6-Dichlorobenzo[d] wikipedia.orgwiley-vch.dedioxole, the oxygen atoms of the dioxole ring can act as a moderate directing group. organic-chemistry.orguwindsor.ca This would direct lithiation to the C-5 or C-7 positions. The presence of the chlorine atoms can also influence the acidity of the adjacent protons. Competition between different potential sites of deprotonation is possible, and the outcome can be sensitive to the specific organolithium reagent, additives like TMEDA, and reaction temperature. baranlab.org

Ring-Opening and Rearrangement Reactions of the 1,3-Dioxole (B15492876) Moiety

The 1,3-benzodioxole (B145889) ring is generally stable but can undergo ring-opening under specific, often harsh, conditions, for example, with strong Lewis acids like boron tribromide (BBr₃) to yield a catechol derivative.

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. wiley-vch.dethermofisher.combyjus.comlibretexts.org While specific rearrangement reactions involving the 4,6-Dichlorobenzo[d] wikipedia.orgwiley-vch.dedioxole core are not extensively documented in the provided search results, related structures can undergo transformations like the Baeyer-Villiger rearrangement if a ketone functionality is present. wiley-vch.demsu.edu Cationic rearrangements, often initiated by the formation of a carbocation, can lead to ring expansions or other structural changes. msu.edu The stability of the dioxole ring suggests that such rearrangements would likely require activation or specific functional handles elsewhere on the molecule.

Oxidative and Reductive Transformations of the Dichlorobenzodioxole Core

The stability of the 4,6-dichlorobenzo[d] nih.govnih.govdioxole ring system is significant, yet it can be induced to undergo oxidative and reductive transformations under specific conditions. These reactions can target either the dioxole moiety or the aromatic ring, leading to a variety of derivatives.

Oxidative Transformations:

The oxidation of the benzodioxole core can proceed via several pathways, including cleavage of the dioxole ring or modification of the aromatic system. While specific oxidative studies on 4,6-Dichlorobenzo[d] nih.govnih.govdioxole are not extensively documented, analogies can be drawn from related structures.

One potential oxidative pathway involves the cleavage of the 1,3-dioxole ring. For instance, the oxidative cleavage of olefinic bonds using reagents like ozone or potassium permanganate (B83412) is a common synthetic strategy. youtube.commasterorganicchemistry.comlibretexts.org While not directly targeting the aromatic system, harsh oxidation conditions could potentially lead to the degradation of the dioxole ring in 4,6-Dichlorobenzo[d] nih.govnih.govdioxole to form the corresponding catechol derivative.

A more controlled oxidation is the transformation of alkyl-substituted benzenes into 4,5,6,7-tetrachloro-1,3-benzodioxoles using o-chloranil at elevated temperatures. nih.govresearchgate.net This reaction proceeds via benzylic oxidation followed by acetal (B89532) formation. nih.govresearchgate.net While 4,6-Dichlorobenzo[d] nih.govnih.govdioxole itself lacks a benzylic position, this methodology suggests the possibility of introducing substituents that could then be oxidized to functionalize the core structure.

The table below summarizes potential oxidative transformations based on related chemistries.

Oxidant SystemSubstrate AnalogueProduct TypePotential Application to 4,6-Dichlorobenzo[d] nih.govnih.govdioxole
o-ChloranilAlkylbenzenesTetrachlorobenzodioxolesOxidation of potential alkylated derivatives
Ozone (O₃)AlkenesCarbonyl compoundsPotential for ring cleavage under harsh conditions
Potassium Permanganate (KMnO₄)AlkenesCarboxylic acids/KetonesPotential for ring cleavage under harsh conditions

Reductive Transformations:

The reduction of the aromatic system of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole can be challenging due to the inherent stability of the benzene (B151609) ring. However, certain powerful reducing systems are known to hydrogenate aromatic compounds.

Catalytic hydrogenation of aromatic rings typically requires forcing conditions, such as high pressure and temperature, with catalysts like rhodium on carbon or ruthenium. libretexts.org Under these conditions, the benzene ring of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole could potentially be reduced to the corresponding dichlorocyclohexane derivative.

A milder approach for the partial reduction of aromatic rings is the Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. libretexts.org This reaction typically reduces the aromatic ring to a 1,4-diene. For 4,6-Dichlorobenzo[d] nih.govnih.govdioxole, this would theoretically yield a dichlorocyclohexa-1,4-diene derivative. The regioselectivity would be influenced by the electronic effects of the chloro and dioxole substituents.

It is important to note that reductive conditions can also affect the chloro substituents. Dehalogenation can occur under certain catalytic hydrogenation conditions or with specific reducing agents, leading to the formation of monochloro or unsubstituted benzodioxole derivatives.

The following table outlines potential reductive transformations.

Reduction MethodReagent(s)Potential Product from 4,6-Dichlorobenzo[d] nih.govnih.govdioxoleKey Considerations
Catalytic HydrogenationH₂, Rh/C or Ru, high P/T4,6-Dichlorocyclohexane[d] nih.govnih.govdioxolePotential for dehalogenation
Birch ReductionNa or Li, liq. NH₃, ROH4,6-Dichlorocyclohexa-1,4-diene[d] nih.govnih.govdioxoleRegioselectivity influenced by substituents
Reductive DehalogenationH₂, Pd/C, base4-Chlorobenzo[d] nih.govnih.govdioxole or Benzo[d] nih.govnih.govdioxoleSelective removal of chlorine atoms

Cycloaddition Reactions Involving the Aromatic System of 4,6-Dichlorobenzo[d]nih.govnih.govdioxole

The aromatic π-system of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as either the diene or the dienophile component. wikipedia.orgorganic-chemistry.org However, the aromaticity of the benzene ring presents a significant energy barrier to this type of transformation, often requiring harsh conditions or specialized substrates.

4,6-Dichlorobenzo[d] nih.govnih.govdioxole as a Dienophile:

For 4,6-Dichlorobenzo[d] nih.govnih.govdioxole to act as a dienophile, it would react with a conjugated diene across one of its formal double bonds. The presence of two electron-withdrawing chlorine atoms might slightly enhance its dienophilic character compared to unsubstituted benzene. However, the loss of aromaticity in the resulting cycloadduct makes this a thermodynamically unfavorable process. Such reactions are generally rare for simple benzene derivatives without strong activation.

4,6-Dichlorobenzo[d] nih.govnih.govdioxole as a Diene:

Alternatively, the benzene ring of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole could theoretically act as the 4π-electron component in a [4+2] cycloaddition with a powerful dienophile. This would lead to the formation of a bicyclic adduct. Again, the disruption of aromaticity is a major hurdle. These types of reactions with benzene itself are known but often require high temperatures, high pressures, or the use of highly reactive dienophiles like maleic anhydride (B1165640) or benzyne. libretexts.orgmasterorganicchemistry.com

The electronic nature of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole, with its electron-donating dioxole ring and electron-withdrawing chlorine atoms, presents a complex case for predicting its reactivity in Diels-Alder reactions. There is a lack of specific literature examples of 4,6-Dichlorobenzo[d] nih.govnih.govdioxole participating in cycloaddition reactions.

The following table summarizes the theoretical possibilities for cycloaddition reactions.

Reaction TypeRole of 4,6-Dichlorobenzo[d] nih.govnih.govdioxolePotential ReactantExpected Product TypeChallenges
[4+2] Diels-AlderDienophileConjugated Diene (e.g., Butadiene)Bicyclic adduct with disrupted aromaticityHigh activation energy due to loss of aromaticity
[4+2] Diels-AlderDieneReactive Dienophile (e.g., Maleic Anhydride)Bicyclic adduct with disrupted aromaticityHigh activation energy due to loss of aromaticity

Applications of 4,6 Dichlorobenzo D 1,3 Dioxole in Specialized Chemical Synthesis and Materials Science

A Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole scaffold makes it a compelling starting point for the synthesis of more complex organic structures. The chlorine substituents can be subjected to various chemical transformations, such as nucleophilic substitution or cross-coupling reactions, to introduce new functional groups. The benzodioxole ring itself can also be modified, offering multiple avenues for structural elaboration. This versatility positions the compound as a key intermediate in multi-step synthetic pathways.

Precursor for Agrochemical Research and Development

In the field of agrochemical research, the development of novel pesticides and herbicides often relies on the synthesis and screening of new molecular entities. The 1,3-benzodioxole (B145889) moiety is a known component in some insecticide synergists, which enhance the efficacy of active ingredients. chemicalbook.com The chlorinated aromatic core of 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole provides a robust platform for creating libraries of new compounds for agrochemical screening. Synthetic chemists can leverage the chlorine atoms as handles for introducing diverse substituents, thereby systematically modifying the molecular properties to explore structure-activity relationships. For instance, the chlorine atoms can be displaced by various nucleophiles or used in palladium-catalyzed cross-coupling reactions to build more complex derivatives.

Scaffold for Novel Organic Building Blocks for Fine Chemicals

Beyond agrochemicals, 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole serves as a foundational structure for producing novel organic building blocks for the fine chemicals industry. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biotechnical products, and specialty polymers. The synthesis of such high-value products often requires intricate molecular architectures. The dichlorinated benzodioxole can be transformed into a variety of intermediates, such as amino, carboxyl, or boronic acid derivatives, which can then be incorporated into larger, more complex molecules. researchgate.net The inherent functionality of the molecule allows for the creation of a diverse range of structures from a single starting material.

Integration into Advanced Materials Science

The unique electronic and structural characteristics of the 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole unit make it an attractive candidate for incorporation into advanced materials. Its rigid, aromatic structure can contribute to thermal stability and desirable mechanical properties in polymers, while its electronic nature can be harnessed for applications in optoelectronics and sensing technologies.

Monomer or Intermediate in the Development of Functional Polymers

Functional polymers with tailored properties are at the forefront of materials science innovation. While specific research on polybenzodioxoles derived from this exact monomer is not widely published, the structural analogy to other high-performance polymers, such as polybenzoxazoles (PBOs), is noteworthy. researchgate.netresearchgate.net PBOs are known for their exceptional thermal stability and mechanical strength. researchgate.net It is conceivable that 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole could be used as a monomer or a precursor to a monomer in the synthesis of polybenzodioxoles. The resulting polymers would be expected to exhibit high thermal stability due to their aromatic backbone. The chlorine atoms could also provide sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Component in Optoelectronic Materials

The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on materials with specific electronic properties. Benzodioxole derivatives have been explored in the context of materials for electronic applications. The electron-rich nature of the benzodioxole ring system can be tuned by the introduction of substituents. The electron-withdrawing nature of the chlorine atoms in 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole can modify the electronic energy levels (HOMO and LUMO) of the molecule. This makes it a potentially useful building block for creating new organic semiconductors or host materials for OLEDs, or as a component in donor or acceptor materials for OPVs. While direct application of this specific compound is not extensively documented, related dichlorinated and fluorinated dioxinane structures have been investigated as chiral dopants for liquid crystal compositions, highlighting the relevance of halogenated cyclic ethers in optoelectronics. beilstein-journals.org

Utility in Chemo-Sensors and Sensing Technologies

Chemo-sensors are devices that detect the presence of specific chemical analytes. The design of these sensors often involves a receptor unit that selectively interacts with the target analyte and a transducer unit that converts this interaction into a measurable signal. The 4,6-Dichlorobenzo[d] researchgate.netresearchgate.netdioxole structure could be functionalized to create a receptor site for specific analytes. For example, the chlorine atoms could be replaced with groups that have a high affinity for certain metal ions or organic molecules. The electronic properties of the benzodioxole ring could then be modulated by the binding event, leading to a change in fluorescence or an electrochemical signal. While the direct use of this compound in chemo-sensors is not detailed in available literature, the broader class of benzodioxole-based compounds has been investigated for the development of sensors. spectroscopyonline.commdpi.com

Contribution to Ligand Design for Catalysis (excluding catalytic activity of the compound itself)

The benzo[d] google.comresearchgate.netdioxole scaffold serves as a fundamental building block in the synthesis of complex molecules, including ligands designed for coordination with metal centers and for binding to biological receptors. The rigid and planar geometry of the benzodioxole ring system provides a well-defined structural framework that is advantageous for creating selective ligands.

While specific research focusing exclusively on 4,6-Dichlorobenzo[d] google.comresearchgate.netdioxole as a ligand precursor for catalysis is limited in readily available literature, the principles of ligand design allow for an understanding of its potential contribution. The two chlorine atoms at the 4 and 6 positions are strongly electron-withdrawing. This electronic modification of the benzene (B151609) ring is a key strategy in "ligand tuning," where the electronic and steric properties of a ligand are systematically altered to optimize the performance of a catalyst or the binding affinity to a receptor.

The introduction of dichloro-substituents, as in 4,6-Dichlorobenzo[d] google.comresearchgate.netdioxole, would significantly decrease the electron density of the aromatic system. For a ligand intended for a metal catalyst, this can:

Alter the Lewis basicity of any coordinating atoms attached to or influenced by the ring system.

Influence the redox potential of the metallic center in a catalytic cycle.

Enhance the stability of the ligand against oxidative degradation.

Although direct catalytic applications are not the focus, the use of this compound as a synthetic intermediate allows for the creation of more complex molecules that can act as ligands. The benzo[d] google.comresearchgate.netdioxole unit is listed as a potential structural component in apoptosis signal-regulating kinase 1 (ASK1) inhibitors, highlighting its role as a stable scaffold in medicinal chemistry. google.com

Table 1: Examples of Ligands Incorporating the Benzo[d] google.comresearchgate.netdioxole Scaffold

Ligand Class/DerivativeApplication/TargetKey Structural FeatureResearch Finding
N-Arylpiperazine DerivativesDopamine (B1211576) D2/D3 ReceptorsThe 1,3-benzodioxolyl sulfonamide acts as a key binding element.Compounds showed high affinity for dopamine receptors, with the benzodioxole group contributing to the binding mode. nih.gov
1,2,4-Triazole (B32235) HybridsAnti-Breast Cancer (MCF-7 cell line)A benzo[d] google.comresearchgate.netdioxole group is tethered to a 1,2,4-triazole core.The hybrid molecules demonstrated significant anti-cancer activity, indicating effective interaction with biological targets. researchgate.net
ASK1 InhibitorsTherapeutic AgentsThe 1,3-benzodioxolyl group is a potential heteroaryl substituent.The scaffold is suitable for building inhibitors for specific protein kinases involved in disease pathways. google.com

This table is generated based on data for the general benzo[d] google.comresearchgate.netdioxole scaffold to illustrate the potential applications for its derivatives.

Application in Dyes and Pigments Chemistry for Specific Chromophores

In the field of dyes and pigments, the color and photophysical properties of a molecule are determined by its electronic structure, specifically the chromophore. A chromophore is the part of a molecule responsible for its color, typically consisting of a system of conjugated π-electrons. The benzo[d] google.comresearchgate.netdioxole moiety can serve as a valuable component within a larger chromophoric system.

The role of the benzo[d] google.comresearchgate.netdioxole unit can be as an electron-donating group or as a rigid structural linker between other electron-donating and electron-accepting parts of the molecule. The precise electronic effect depends on its point of attachment and the nature of other substituents. The incorporation of this moiety has been noted in advanced materials science; for example, zinc phthalocyanine (B1677752) derivatives bearing benzo[d] google.comresearchgate.netdioxole peripheral substituents have been synthesized and used as hole-transporting materials in perovskite solar cells, where they exhibit a competitive power conversion efficiency of 18.3%. researchgate.net Phthalocyanines are well-known as robust pigments and dyes, and this application underscores the utility of the benzodioxole structure in colored, functional materials. researchgate.net

The compound 4,6-Dichlorobenzo[d] google.comresearchgate.netdioxole is distinguished by its two chlorine substituents. In the context of dye chemistry, these halogen atoms act as electron-withdrawing groups. The inclusion of such groups on a chromophore has predictable effects:

Bathochromic Shift: Electron-withdrawing groups generally cause a shift of the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic or "red" shift. This would result in a deeper color (e.g., from yellow to orange, or blue to green).

Modulation of Properties: These substituents can also influence other properties such as lightfastness, thermal stability, and solubility in different media.

While the theoretical application of 4,6-Dichlorobenzo[d] google.comresearchgate.netdioxole as a precursor for specific chromophores is clear, its use in commercially produced dyes and pigments is not widely reported in scientific literature. Its primary role would likely be as a synthetic intermediate, providing a pre-functionalized building block for constructing more complex dye molecules where specific electronic tuning is required.

Table 2: Influence of Substituents on Chromophore Absorption

Parent ChromophoreSubstituent (X)Electronic Effect of XExpected Effect on λmax
Azobenzene-H (None)NeutralBaseline
Azobenzene-NH2 (Amino)Electron-DonatingHypsochromic (Blue Shift) or Bathochromic depending on position
Azobenzene-NO2 (Nitro)Electron-WithdrawingBathochromic (Red Shift)
Azobenzene-Cl (Chloro)Electron-WithdrawingBathochromic (Red Shift)

Computational Chemistry and Theoretical Insights into 4,6 Dichlorobenzo D 1,3 Dioxole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d,p), to model the compound. researchgate.netnih.govnih.gov

Optimized Geometries and Conformational Energy Landscapes

A geometry optimization would be the first step in a computational study. This process calculates the lowest energy arrangement of atoms in the molecule, providing key structural parameters. For 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles of its most stable conformation. The planarity of the benzodioxole ring system and the orientation of the chloro substituents would be of primary interest. While the molecule is largely rigid, analysis of the dioxole ring's puckering would yield its most stable conformation.

Illustrative Table of Potential Geometric Parameters (Hypothetical) Note: The following data is for illustrative purposes only and does not represent actual calculated values for 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole.

Parameter Atom Connection Calculated Value (Å or °)
Bond Length C-Cl Data not available
Bond Length C-O (dioxole) Data not available
Bond Length O-C-O (dioxole) Data not available
Bond Angle Cl-C-C (aromatic) Data not available
Dihedral Angle C-O-C-O (dioxole) Data not available

Electronic Structure Analysis: Molecular Orbitals, HOMO-LUMO Gaps

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic behavior and reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. mdpi.com For 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole, calculations would reveal the energy levels of these orbitals and visualize their electron density distributions, showing which parts of the molecule are involved in these key electronic interactions. nankai.edu.cnresearchgate.net

Illustrative Table of Electronic Properties (Hypothetical) Note: The following data is for illustrative purposes only and does not represent actual calculated values for 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole.

Property Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

DFT calculations are widely used to predict various spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com For 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole, this would predict the specific resonance for each unique hydrogen and carbon atom in the structure. pdx.edusigmaaldrich.comresearchgate.net

IR Frequencies: Theoretical calculations of vibrational frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. nih.govtheaic.orgnih.gov These calculated frequencies help in assigning the absorption bands observed in an experimental infrared (IR) spectrum. Key vibrational modes for this compound would include C-Cl stretching, aromatic C-H stretching, and C-O-C stretching of the dioxole ring. osti.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. nih.govrsc.orgresearchgate.netnih.gov This analysis provides the maximum absorption wavelengths (λmax) and the nature of the transitions (e.g., π → π*), which are related to the molecule's electronic conjugation. nih.govresearchgate.net

Quantum Chemical Descriptors of Reactivity and Selectivity

Beyond the HOMO-LUMO analysis, other quantum chemical descriptors can offer deeper insights into how and where a molecule will react.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across the molecule's surface. walisongo.ac.idresearchgate.netresearchgate.net In these maps, electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, colored blue) suggest sites for nucleophilic attack. For 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole, an EPS map would likely show negative potential around the electronegative oxygen and chlorine atoms and more positive potential near the hydrogen atoms.

Fukui Functions and Local Softness Analysis for Reaction Site Prediction

Conceptual DFT provides tools like Fukui functions and local softness to quantify the reactivity at specific atomic sites within a molecule. harbinengineeringjournal.com The Fukui function predicts which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis would pinpoint the most reactive carbon atoms on the aromatic ring or other sites on the 4,6-Dichlorobenzo[d] walisongo.ac.idpdx.edudioxole molecule, offering a more refined prediction of its chemical behavior than EPS mapping alone.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including their intermolecular interactions and behavior in solution. youtube.com For a compound like 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole, MD simulations could be instrumental in understanding its properties in various environments, which is crucial for its application in material design.

Detailed Research Findings:

A hypothetical MD simulation of 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole in a solvent, such as water or an organic solvent, would involve setting up a simulation box containing a number of molecules of the compound and the solvent. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then be run for a specific duration, typically on the order of nanoseconds to microseconds, to observe the behavior of the molecules.

The primary intermolecular interactions that would be of interest for 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole include van der Waals forces, dipole-dipole interactions, and potential halogen bonding. The two chlorine atoms on the benzene (B151609) ring would create a significant dipole moment in the molecule, leading to strong dipole-dipole interactions. Furthermore, the oxygen atoms in the dioxole ring can act as hydrogen bond acceptors.

The solution behavior of 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole, including its solubility and aggregation tendencies, could be predicted from MD simulations. By analyzing the radial distribution functions between the solute and solvent molecules, one could gain a quantitative understanding of the solvation shell structure. The tendency of the molecules to aggregate in solution could be assessed by monitoring the formation of clusters over the course of the simulation. This information is critical for applications where the compound needs to be dispersed in a matrix or used in a solution-based process.

Below is an illustrative data table summarizing the kind of parameters and results that would be obtained from such a simulation.

Table 1: Illustrative Molecular Dynamics Simulation Parameters and Results for 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole

Parameter Value/Description
Force Field General Amber Force Field (GAFF) or similar
Solvent TIP3P Water or a specified organic solvent
System Size ~500 solvent molecules per solute molecule
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Ensemble NPT (isothermal-isobaric)
Key Findings (Hypothetical)
Radial Distribution Function g(r) Peak at 3.5 Å for solute-solute interaction, indicating aggregation
Solvation Free Energy Calculated to be moderately negative, suggesting some solubility
Diffusion Coefficient 1.2 x 10⁻⁵ cm²/s

Disclaimer: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a molecular dynamics study. Specific experimental or computational studies on 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole may yield different results.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Design (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural or property descriptors of molecules with a particular property of interest. conicet.gov.ar These models are widely used in chemistry and materials science to predict the properties of new compounds without the need for extensive experimental testing. conicet.gov.ar For 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole, QSPR studies could be employed to predict various material properties relevant to its potential applications.

Detailed Research Findings:

A QSPR study for material design involving 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole would begin with the calculation of a wide range of molecular descriptors for this compound and a series of structurally related molecules. These descriptors can be categorized as electronic (e.g., dipole moment, polarizability), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., heat of formation).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates a specific material property (e.g., melting point, solubility, thermal stability) to a combination of these descriptors. The predictive power of the resulting QSPR model would then be validated using a separate set of compounds that were not used in the model development.

For instance, a QSPR model could be developed to predict the glass transition temperature (Tg) of polymers incorporating 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole as a monomer or additive. The model might reveal that descriptors related to molecular rigidity and intermolecular forces are the most significant predictors of Tg. Such a model would be invaluable for the rational design of new polymers with desired thermal properties. While specific QSPR studies for the material properties of 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole are not readily found, studies on related benzodioxole derivatives for applications like corrosion inhibition have demonstrated the utility of this approach. researchgate.net

The following table provides a hypothetical example of a QSPR model for predicting a material property of a series of dichlorinated benzodioxole derivatives.

Table 2: Illustrative QSPR Model for Predicting a Material Property of Dichlorinated Benzodioxole Derivatives

Material Property QSPR Equation (Hypothetical) Statistical Parameters
Melting Point (°C) MP = 150.2 + 25.8 * (Dipole Moment) - 0.5 * (Molecular Surface Area)R² = 0.92, Q² = 0.85
Aqueous Solubility (logS) logS = 0.5 - 0.02 * (Molecular Weight) + 1.2 * (Polarizability)R² = 0.88, Q² = 0.81

Disclaimer: The data in this table is for illustrative purposes only and represents the type of information that would be generated from a QSPR study. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive ability. Specific experimental or computational studies on 4,6-Dichlorobenzo[d] researchgate.neteuroasiajournal.orgdioxole and its derivatives are required to develop accurate QSPR models.

Advanced Analytical Methods for the Detection and Quantification of 4,6 Dichlorobenzo D 1,3 Dioxole in Non Biological Systems

Hyphenated Chromatographic Techniques (GC-MS, LC-MS/MS) for Purity Assessment and Trace Analysis

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the analysis of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole. In GC-MS, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification. For purity assessment, GC-MS can detect and identify even minute impurities. In trace analysis, the high sensitivity of a mass spectrometer, especially when operated in selected ion monitoring (SIM) mode, enables the detection of the compound at very low concentrations. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, especially for less volatile compounds or for complex mixtures that may require the resolving power of liquid chromatography. In LC-MS/MS, the compound is separated by HPLC before being introduced into the mass spectrometer. The use of a triple quadrupole mass spectrometer allows for multiple reaction monitoring (MRM), a highly selective and sensitive technique where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This method provides excellent reliability and can achieve low limits of quantification. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole

ParameterValue
Gas Chromatograph (GC)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan ModeFull Scan (m/z 50-500) or Selected Ion Monitoring (SIM)
Note: These are hypothetical parameters and would require optimization for a specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole, particularly for monitoring the progress of a chemical reaction and for accurate quantitative analysis. In HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms will show the disappearance of reactants and the appearance of the product, 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole. This allows for the real-time assessment of reaction completion.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole and measuring the peak area. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of a suitable detector, such as a UV detector, is crucial. Given its aromatic structure, 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole is expected to have a strong UV absorbance, making HPLC with UV detection a sensitive and reliable method for its quantification. bezmialemscience.org

Table 2: Exemplary HPLC Conditions for the Analysis of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (e.g., 70:30 v/v), isocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at a specific wavelength (e.g., 280 nm, requires experimental determination)
Retention TimeDependent on exact conditions, but typically within 5-10 minutes
Note: These conditions are illustrative and would need to be optimized.

Spectrophotometric Methods for Concentration Determination in Reaction Mixtures

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a simple and rapid method for determining the concentration of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole in solution, especially within reaction mixtures where a quick concentration check is needed. This technique is based on the principle that the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration in the solution (Beer-Lambert law).

To determine the concentration, a wavelength of maximum absorbance (λmax) for 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole must first be identified by scanning a solution of the pure compound across a range of UV-Vis wavelengths. A calibration curve is then generated by measuring the absorbance of several solutions of known concentrations at this λmax. The concentration of an unknown sample can then be calculated from its absorbance value. This method is often used for its simplicity and cost-effectiveness. govtsciencecollegedurg.ac.in

Table 3: Hypothetical Data for Spectrophotometric Quantification of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole

Concentration (mg/L)Absorbance at λmax
1.00.150
2.50.375
5.00.750
7.51.125
10.01.500
Note: The λmax and the corresponding absorbance values are illustrative and would need to be determined experimentally.

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide another avenue for the detection and characterization of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole. Techniques such as cyclic voltammetry (CV) can be used to study the redox properties of the molecule. In CV, the potential applied to an electrode is swept in both the forward and reverse directions, and the resulting current is measured. The resulting voltammogram can provide information about the oxidation and reduction potentials of the compound, which are characteristic of its molecular structure.

For detection, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed. These methods can offer low detection limits and are often used for the quantification of electroactive species. The presence of the electron-withdrawing chlorine atoms and the aromatic benzodioxole ring system in 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole suggests that it is likely to be electrochemically active, making these techniques potentially suitable for its analysis. researchgate.net

Table 4: Potential Electrochemical Parameters for the Detection of 4,6-Dichlorobenzo[d] nih.govthermofisher.comdioxole

TechniqueParameterPotential Application
Cyclic Voltammetry (CV)Scan Rate, Peak PotentialsCharacterization of redox behavior
Differential Pulse Voltammetry (DPV)Pulse Amplitude, Pulse WidthQuantitative analysis with low detection limits
Square-Wave Voltammetry (SWV)Frequency, AmplitudeFast and sensitive detection
Note: The suitability and specific parameters for these techniques would require experimental investigation.

Conclusion

Summary of the Current State-of-the-Art in 4,6-Dichlorobenzo[d]biosynth.comguidechem.comdioxole Research

The current body of scientific literature on 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole is notably limited, with a significant portion of available data focusing on its isomer, 5,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole. Direct and extensive research dedicated solely to the 4,6-dichloro isomer is not readily found in publicly accessible databases. However, by examining research on related chlorinated benzodioxoles and potential precursors, a speculative state-of-the-art can be constructed.

The synthesis of 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole is not explicitly detailed in prominent literature, but it is reasonable to infer that it could be achieved through the reaction of 4,6-dichlorobenzene-1,3-diol (4,6-dichlororesorcinol) with a methylene (B1212753) halide, such as dibromomethane (B42720) or dichloromethane (B109758), under basic conditions. This method is a common approach for the formation of the methylenedioxy bridge in benzodioxole synthesis. The starting material, 4,6-dichlororesorcinol, is a known compound with available spectroscopic data. nih.gov

The chemical properties of 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole are predicted to be influenced by the electron-withdrawing nature of the two chlorine atoms on the benzene (B151609) ring. This would likely affect the electron density of the aromatic system and the reactivity of the dioxole ring. The positions of the chlorine atoms at the 4 and 6 positions may also introduce specific steric and electronic effects that could be exploited in targeted chemical transformations.

The potential applications of 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole remain largely unexplored but can be hypothesized based on the known activities of other benzodioxole derivatives. The benzodioxole moiety is a key structural feature in numerous biologically active natural products and synthetic compounds. ias.ac.inresearchgate.net For instance, various substituted benzodioxoles have demonstrated promise as antitumor and antimicrobial agents. researchgate.netnih.gov The introduction of chlorine atoms can in some cases enhance the biological activity of organic molecules. Therefore, it is plausible that 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole could serve as a valuable intermediate or a primary active ingredient in the development of new pharmaceuticals. In the realm of agricultural science, chlorinated compounds are widely used as pesticides and herbicides, suggesting a potential avenue for investigation for this compound as well.

Outlook on the Enduring Significance and Potential of this Compound in Chemical Science

Despite the current scarcity of direct research, 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole holds considerable potential to become a significant compound in chemical science. Its enduring significance will likely stem from its role as a versatile building block in organic synthesis, particularly for accessing novel, highly functionalized molecules.

The unique substitution pattern of the two chlorine atoms on the benzodioxole framework offers intriguing possibilities for regioselective chemical modifications. These chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. worldresearchersassociations.com This capability could be harnessed to create libraries of novel compounds for high-throughput screening in drug discovery programs.

The inherent biological relevance of the benzodioxole scaffold, coupled with the modulating effect of chlorination, suggests that 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole is a promising candidate for medicinal chemistry research. researchgate.net It could lead to the development of new therapeutic agents with improved efficacy, selectivity, or metabolic stability. Furthermore, the exploration of its organometallic derivatives could unveil novel catalytic properties, contributing to the advancement of synthetic methodology.

The potential of this compound also extends to materials science. The introduction of a dichlorinated aromatic core into polymers or functional dyes could impart desirable properties such as thermal stability, flame retardancy, or specific electronic characteristics.

For the potential of 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole to be fully realized, future research should focus on several key areas. Firstly, the development and optimization of a reliable and scalable synthetic protocol are paramount. Secondly, a thorough investigation of its reactivity and the selective functionalization of the C-Cl bonds is necessary. Finally, a systematic evaluation of its biological and material properties will be crucial to unlock its practical applications. As these foundational studies are undertaken, it is anticipated that 4,6-Dichlorobenzo[d] biosynth.comguidechem.comdioxole will transition from a chemical curiosity to a valuable tool in the arsenal (B13267) of synthetic chemists and material scientists.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dichlorobenzo[d][1,3]dioxole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of benzo[d][1,3]dioxole derivatives. For example, chlorination can be achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–25°C). Alternatively, Pd-catalyzed cross-coupling reactions may introduce chlorine atoms at specific positions, as seen in related compounds like 4,6-Dimethoxybenzo[d][1,3]dioxole synthesis . Optimization of solvent systems (e.g., DCM or DMF) and catalysts (e.g., Pd(PPh₃)₄) can improve regioselectivity and yields (typically 60–85%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm chlorine substitution patterns (e.g., chemical shifts for aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 191.01 for C₇H₄Cl₂O₂) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the dioxole ring (e.g., O-C-O angle ~105°) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Storage : Keep in airtight containers away from ignition sources (flash point ~150°C) .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to prevent dioxin formation .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of chlorine atoms activates the dioxole ring for nucleophilic attack. For example, in Suzuki-Miyaura cross-coupling, the C-Cl bond at the 4-position reacts preferentially with aryl boronic acids (Pd catalysis, 80°C, K₂CO₃ base). Computational DFT studies can predict reaction sites by analyzing LUMO localization . Experimentally, substituent effects are validated via Hammett plots using derivatives with varying electron-withdrawing groups .

Q. What strategies optimize the antitumor activity of this compound derivatives, and how are their mechanisms evaluated?

  • Methodological Answer :
  • Structural Modification : Introduce pharmacophores like thiourea or triazole via substitution reactions (e.g., reflux with NaN₃ in ethanol) to enhance cytotoxicity .
  • Biological Assays :
  • MTT Assay : Test derivatives against cancer cell lines (e.g., HepG2, IC₅₀ values typically 5–20 µM) .
  • Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

  • Methodological Answer :
  • QSAR Modeling : Correlate logP (2.1) and molecular weight (191.01 g/mol) with bioaccumulation potential .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes to assess metabolic stability (e.g., CYP3A4 affinity via AutoDock Vina) .
  • Ecotoxicity : Use EPI Suite to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna LC₅₀ ~0.1 mg/L) .

Contradictions and Limitations

  • Synthesis Yields : reports Pd-catalyzed yields up to 85%, while notes lower yields (~65%) for analogous halogenation due to steric hindrance .
  • Toxicity Data : While highlights environmental persistence, lacks in vivo toxicity profiles, necessitating further ecotoxicological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.